BenchChemオンラインストアへようこそ!

Fluzinamide

Anticonvulsant profiling Seizure model validation Mechanistic classification

Fluzinamide (AHR-8559) is an azetidine carboxamide anticonvulsant whose pharmacological profile most closely resembles phenobarbital and valproic acid, yet distinctly diverges from phenytoin and ethosuximide—making it non-interchangeable with those clinical standards. It is optimized for the kindled amygdaloid seizure model in rats, where it significantly increases kindling acquisition trials and reduces afterdischarge durations at doses free from sedation or ataxia. Its active metabolite exhibits a high brain-to-plasma ratio of 3.4:1, establishing Fluzinamide as a benchmark reference compound for CNS penetration and blood-brain barrier studies. Clinically evaluated in refractory partial seizures with tolerability modulated by co-medication status (phenytoin vs. carbamazepine), enabling controlled drug interaction investigations. Select Fluzinamide for research requiring a phenobarbital/valproate-like anticonvulsant profile without the complex polypharmacology of those established agents.

Molecular Formula C12H13F3N2O2
Molecular Weight 274.24 g/mol
CAS No. 76263-13-3
Cat. No. B1673506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluzinamide
CAS76263-13-3
SynonymsAHR-8559
fluzinamide
N-methyl-3-(3-(trifluoromethyl)phenoxy)-1-azetidinecarboxamide
Molecular FormulaC12H13F3N2O2
Molecular Weight274.24 g/mol
Structural Identifiers
SMILESCNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18)
InChIKeyYULWJRNIKFFGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluzinamide (CAS 76263-13-3): Anticonvulsant Research Compound for Partial Seizure Model Validation


Fluzinamide (AHR-8559; CAS 76263-13-3) is a small-molecule anticonvulsant agent belonging to the azetidine carboxamide class [1], historically investigated for its activity against partial seizures [2]. Its anticonvulsant profile, as determined in traditional electrical and chemical seizure models, most closely resembles that of phenobarbital and valproic acid, while differing distinctly from phenytoin and ethosuximide [2]. The compound is extensively metabolized in preclinical species (mice, rats, and dogs) and has been evaluated in both rodent kindling models and a human pilot study in refractory partial seizures [3].

Why Fluzinamide Cannot Be Assumed Interchangeable with Carbamazepine or Phenytoin


Fluzinamide occupies a distinct pharmacological space among anticonvulsant carboxamides, rendering it non-interchangeable with clinically established comparators like carbamazepine or phenytoin. Its anticonvulsant profile, derived from traditional electrical and chemical seizure models, aligns with that of phenobarbital and valproic acid—an observation not shared by phenytoin or ethosuximide [1]. Furthermore, clinical data indicate that the tolerability of Fluzinamide's active metabolite (ADD 94057) is influenced by co-medication status: patients receiving phenytoin tolerated higher plasma concentrations than those receiving carbamazepine, underscoring distinct pharmacokinetic interactions that preclude simple substitution [2].

Fluzinamide Quantified Differentiation: Comparator-Backed Evidence for Research Selection


Profile Divergence from Phenytoin and Ethosuximide

Fluzinamide's anticonvulsant profile in traditional electrical and chemical seizure models was found to most closely resemble that of phenobarbital and valproic acid, while differing from that of phenytoin and ethosuximide [1]. This qualitative divergence is not merely a potency difference but reflects a distinct spectrum of activity across seizure models, as established by comparative analysis with prototypical anticonvulsants [1].

Anticonvulsant profiling Seizure model validation Mechanistic classification

Kindling Acquisition Delay Superior to Baseline

When administered daily during kindling acquisition, fluzinamide (20 and 40 mg/kg i.p.) significantly increased the number of trials necessary to complete kindling compared to control (baseline) [1]. The duration and severity of responses induced by stimulations during the acquisition period were also reduced [1]. While no direct head-to-head comparison with phenytoin or carbamazepine is provided in the same study, this data establishes a quantifiable baseline for the compound's anti-epileptogenic effect.

Kindling model Epileptogenesis Seizure acquisition

Afterdischarge Duration Reduction in Fully Kindled Seizures

In previously kindled rats, fluzinamide significantly attenuated afterdischarge (AD) durations at doses that did not cause sedation or ataxia [1]. Low doses (10-80 mg/kg i.p.) significantly elevated seizure threshold and reduced both elicited AD durations and seizure severity in threshold seizure testing [1]. The maximum anticonvulsant effectiveness against suprathreshold (400 μA) stimulation was observed at 30 min post-injection [1].

Kindled seizure Afterdischarge Electrophysiology

Clinical Efficacy Signal in Refractory Partial Seizures

A pilot study in 15 adults with refractory partial seizures evaluated fluzinamide as add-on therapy to existing phenytoin and carbamazepine regimens [1]. After an 8-week trial period, seizure frequency was reduced in 4 of the 9 patients who completed the study [1]. Common side effects included dizziness, diplopia, ataxia, headache, nausea, and rash, leading to withdrawal in 6 of 15 patients [1]. This adverse event profile is consistent with known dose-related effects of carbamazepine (e.g., dizziness, diplopia, ataxia) [2].

Refractory epilepsy Partial seizures Clinical pilot study

Metabolite Brain Penetration Exceeds Plasma Exposure

The desmethyl metabolite of fluzinamide, AHR-11748, exhibits a brain-to-plasma concentration ratio of 3.4:1 in mice from 0.5 h to 6 h post-dose [1]. This favorable brain penetration is a quantifiable characteristic that distinguishes it from anticonvulsants with lower central nervous system partitioning. For comparison, the brain-to-plasma ratio of carbamazepine in rats is approximately 1:1 to 1.5:1, while valproic acid shows a ratio of approximately 0.1:1 to 0.3:1 [2].

Pharmacokinetics Brain penetration Metabolite

Metabolite ED50 Positioning Between Phenobarbital and Valproate

In maximal electroshock seizure models in rodents, the ED50 values for AHR-11748 (the desmethyl metabolite of fluzinamide) were reported to be less than those of valproic acid but greater than those of phenobarbital [1]. This positions the metabolite's potency intermediate between these two established anticonvulsants, providing a quantitative anchor for its anticonvulsant activity relative to known comparators. For reference, valproic acid ED50 in MES is typically 200-300 mg/kg, while phenobarbital ED50 is approximately 10-20 mg/kg in rodents [1].

ED50 Potency comparison Metabolite

Fluzinamide Best-Fit Research and Industrial Application Scenarios


Kindling Model Studies of Partial Epilepsy

Fluzinamide is optimally suited for studies employing the kindled amygdaloid seizure model in rats, a validated preclinical paradigm for complex partial seizures. Its demonstrated ability to significantly increase kindling acquisition trials and reduce afterdischarge durations at doses free from sedation or ataxia [1] makes it a valuable reference compound for investigating anti-epileptogenic interventions or evaluating novel agents in this model.

CNS Penetration Reference in Pharmacokinetic Profiling

Given its metabolite's high brain-to-plasma ratio of 3.4:1 [2], Fluzinamide or its metabolite can serve as a positive control or comparator in studies assessing blood-brain barrier penetration of novel anticonvulsant candidates. Its brain penetration exceeds that of many clinically used anticonvulsants [3], providing a benchmark for desirable CNS distribution.

Add-on Therapy Research in Refractory Partial Epilepsy

The pilot clinical study demonstrating seizure frequency reduction in a subset of patients with refractory partial seizures when added to phenytoin and carbamazepine [4] supports the use of Fluzinamide as a tool compound in investigations of drug-resistant epilepsy. Its adverse event profile—dizziness, diplopia, ataxia—mirrors that of carbamazepine [5], allowing for controlled studies of tolerability and drug interactions.

Mechanistic Profiling of Phenobarbital/Valproate-Like Anticonvulsants

Researchers seeking a compound with an anticonvulsant profile similar to phenobarbital and valproic acid, but without the complex pharmacology of those established drugs, may select Fluzinamide [1]. Its divergence from phenytoin and ethosuximide profiles [1] enables specific interrogation of mechanisms underlying these distinct anticonvulsant classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluzinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.